molecular formula C22H23BrN4O4S B11654604 2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11654604
M. Wt: 519.4 g/mol
InChI Key: XTVMNXHCVBCPQM-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that combines a brominated phenol, a tert-butyl group, and a sulfonamide-linked pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps:

    Bromination: The initial step involves the bromination of 2-tert-butylphenol to form 4-bromo-2-tert-butylphenol.

    Phenoxy Acetamide Formation: The brominated phenol is then reacted with chloroacetic acid or its derivatives to form the phenoxy acetamide intermediate.

    Sulfonamide Formation: The final step involves the reaction of the phenoxy acetamide with 4-aminopyrimidine-2-sulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenol and sulfonamide groups are likely involved in binding to these targets, while the tert-butyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-2-TERT-BUTYLPHENOXY)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of a brominated phenol, a tert-butyl group, and a sulfonamide-linked pyrimidine. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C22H23BrN4O4S

Molecular Weight

519.4 g/mol

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C22H23BrN4O4S/c1-22(2,3)18-13-15(23)5-10-19(18)31-14-20(28)26-16-6-8-17(9-7-16)32(29,30)27-21-24-11-4-12-25-21/h4-13H,14H2,1-3H3,(H,26,28)(H,24,25,27)

InChI Key

XTVMNXHCVBCPQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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